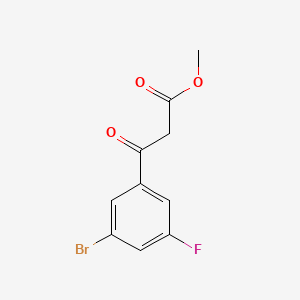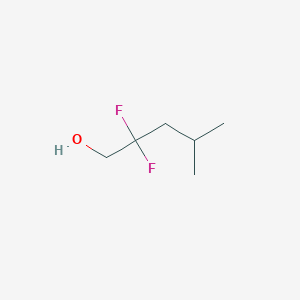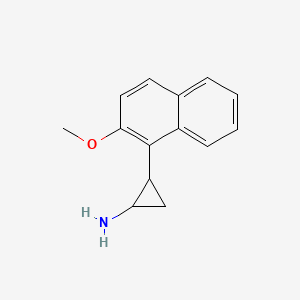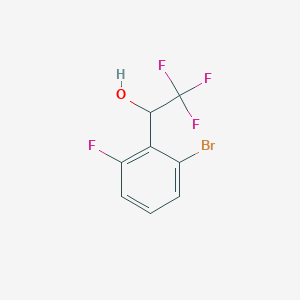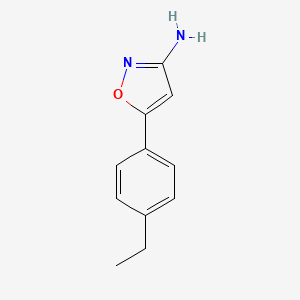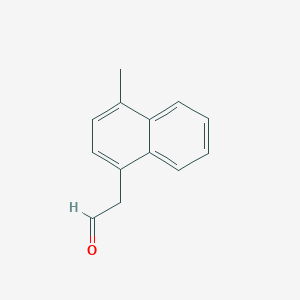
2-(4-Methylnaphthalen-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylnaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C₁₃H₁₂O It is a derivative of naphthalene, featuring a methyl group at the 4-position and an acetaldehyde group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylnaphthalene with acetyl chloride, followed by oxidation to yield the desired aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation using industrial oxidizing agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(4-Methylnaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylnaphthalen-1-yl)acetic acid.
Reduction: 2-(4-Methylnaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Methylnaphthalen-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be compared with other naphthalene derivatives such as:
2-(1-Naphthyl)acetaldehyde: Similar structure but with the acetaldehyde group at the 1-position of naphthalene.
4-Methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-Naphthaldehyde: Contains an aldehyde group but lacks the methyl substitution, affecting its reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
2-(4-methylnaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C13H12O/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7,9H,8H2,1H3 |
InChIキー |
RIMHEDCYZLIDRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


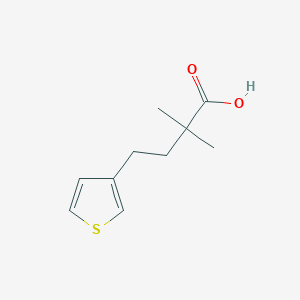
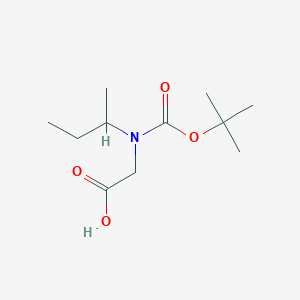

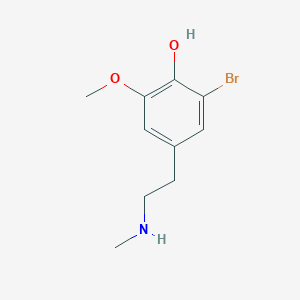
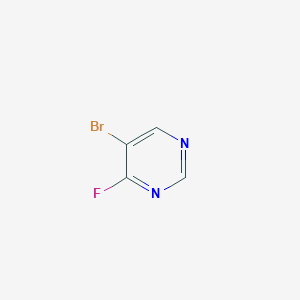
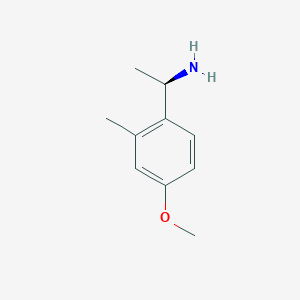
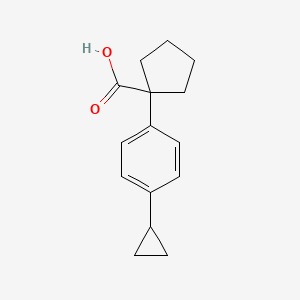
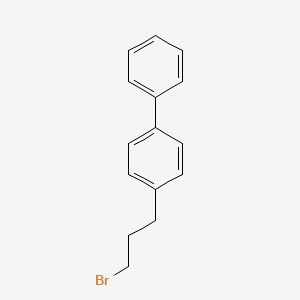
![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
